3',4'-Dimethyl-3-(2,5-dimethylphenyl)propiophenone
Overview
Description
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O. It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to room temperature to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The scalability of the Friedel-Crafts acylation reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of organic materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through pathways involving the activation or inhibition of enzymes and receptors, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-Dimethyl-3-(2,4-dimethylphenyl)propiophenone
- 3’,4’-Dimethyl-3-(2,6-dimethylphenyl)propiophenone
- 3’,4’-Dimethyl-3-(3,5-dimethylphenyl)propiophenone
Uniqueness
3’,4’-Dimethyl-3-(2,5-dimethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl groups, which influences its chemical reactivity and physical properties. This unique structure makes it suitable for specialized applications in scientific research and industrial processes.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c1-13-5-6-15(3)17(11-13)9-10-19(20)18-8-7-14(2)16(4)12-18/h5-8,11-12H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCZQMCCBGLHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644741 | |
Record name | 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-60-1 | |
Record name | 3-(2,5-Dimethylphenyl)-1-(3,4-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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